molecular formula C18H19BrN2O4S B14955636 2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B14955636
M. Wt: 439.3 g/mol
InChI Key: JIQUQSBXULVHLL-UHFFFAOYSA-N
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Description

The compound 2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, a privileged scaffold in medicinal and materials chemistry due to its fused bicyclic structure and tunable substituents . This derivative features a 2-methoxyethyl ester group at position 6, a 4-bromophenyl substituent at position 5, and methyl groups at positions 2 and 5. Its synthesis likely follows a three-component cyclocondensation reaction involving dihydropyrimidinones and α-bromo ketones, as seen in analogous compounds . The bromophenyl and methoxyethyl groups enhance steric and electronic interactions, influencing both crystallinity and bioactivity.

Properties

Molecular Formula

C18H19BrN2O4S

Molecular Weight

439.3 g/mol

IUPAC Name

2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19BrN2O4S/c1-10-14(17(23)25-9-8-24-3)15(12-4-6-13(19)7-5-12)21-16(22)11(2)26-18(21)20-10/h4-7,11,15H,8-9H2,1-3H3

InChI Key

JIQUQSBXULVHLL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . For instance, the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ is a well-documented method .

Industrial Production Methods

Industrial production methods for thiazolo[3,2-a]pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The thiazolo[3,2-a]pyrimidine core can bind to biological targets, potentially inhibiting enzymes or interacting with DNA . This interaction can lead to the disruption of cellular processes, resulting in antibacterial or antitumor effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name (Substituents) Ester Group Position 5 Substituent Position 2 Substituent Biological Activity/Properties References
Target Compound 2-Methoxyethyl 4-Bromophenyl Methyl Not explicitly reported (extrapolated)
Ethyl 5-(4-Bromophenyl)-7-methyl-...* Ethyl 4-Bromophenyl Methyl Crystal packing via n-π interactions
Methyl 5-(4-Methoxyphenyl)-7-methyl-...† Methyl 4-Methoxyphenyl Methyl Antifungal activity (C. albicans)
Ethyl 5-(1,3-Benzodioxol-5-yl)-...‡ Ethyl 1,3-Benzodioxol-5-yl Ethyl Cdc25B phosphatase inhibition (IC50: 4.5 µM)
2-Methoxyethyl 5-(Thiophen-2-yl)-...§ 2-Methoxyethyl Thiophen-2-yl Methyl Structural analog (no bioactivity data)

*Compound 7 in ; †Compound 6a-e in ; ‡Compound 97 in ; §Compound in .

Substituent Effects on Crystallinity and Molecular Interactions

  • Target Compound vs. Ethyl 5-(4-Bromophenyl)-7-methyl-... (): The ethyl ester analog crystallizes via n-π interactions between bromine and the phenyl ring (dBr···C13 = 3.379 Å, φ = 145.21°), forming homochiral chains .
  • Comparison with Methyl 5-(4-Methoxyphenyl)-7-methyl-... (): The methoxyphenyl substituent enhances antifungal activity (likely via hydrogen bonding with fungal enzymes), whereas the bromophenyl group in the target compound may favor halogen bonding in biological targets .

Biological Activity

2-Methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo-pyrimidine class. Its structure includes a thiazole ring fused to a pyrimidine system, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound features the following structural elements:

  • Thiazole and Pyrimidine Rings : These rings are common in biologically active compounds and contribute to the compound's reactivity.
  • 4-Bromophenyl Group : This substituent may enhance the compound's biological interactions.
  • Methoxyethyl Substituent : This group can influence solubility and bioavailability.

Molecular Information

PropertyValue
Molecular Weight439.3 g/mol
IUPAC NameThis compound
InChI Key[Specific InChI Key]

Biological Activity

Research into the biological activity of thiazolo-pyrimidine derivatives indicates a range of potential activities including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antiviral Effects : There is potential for activity against certain viral infections.

Case Studies

  • Anticancer Activity : A study on related thiazolo-pyrimidines indicated that certain derivatives had IC50 values in the micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (T47D) .
    CompoundCell LineIC50 (µM)
    Thiazolo-Pyrimidine Derivative AHCT-1166.2
    Thiazolo-Pyrimidine Derivative BT47D27.3
  • Antimicrobial Screening : A derivative similar to the compound showed significant antibacterial activity against pathogenic bacteria compared to standard antibiotics .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The thiazole and pyrimidine rings may interact with specific biological targets such as enzymes or receptors involved in disease processes.
  • The bromophenyl and methoxyethyl groups could modulate the binding affinity to these targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazolopyrimidine derivatives like 2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?

  • Methodology : A typical route involves cyclocondensation of thiourea derivatives with substituted benzaldehydes and active methylene compounds. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, substituted aldehydes (e.g., 4-bromobenzaldehyde), and sodium acetate in acetic acid/acetic anhydride (1:1) yields the target scaffold .
  • Key Parameters : Reaction time (8–10 hours), temperature (reflux), and molar ratios (equimolar reactants) are critical for optimizing yields (e.g., 78% reported for similar compounds) .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the stereochemical ambiguities in thiazolopyrimidine derivatives?

  • Methodology : SC-XRD analysis confirms the Z/E configuration of benzylidene substituents and quantifies puckering in the pyrimidine ring. For instance, the title compound’s fused thiazolopyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane .
  • Data Interpretation : Key indicators include R factors (≤0.058), wR factors (≤0.178), and data-to-parameter ratios (>13:1) to ensure reliability .

Advanced Research Questions

Q. How do substituents like 4-bromophenyl influence intermolecular interactions and crystal packing?

  • Methodology : Compare hydrogen-bonding motifs and dihedral angles across derivatives. For example, the 4-bromophenyl group increases steric bulk, leading to larger dihedral angles (e.g., 80.94° between thiazolopyrimidine and phenyl rings) and bifurcated C–H···O interactions along the c-axis .
  • Contradictions : Electron-withdrawing groups (e.g., bromo) may reduce π-π stacking compared to methoxy substituents, as seen in 2,4,6-trimethoxybenzylidene analogs .

Q. What strategies address discrepancies in biological activity data for structurally similar thiazolopyrimidines?

  • Methodology :

  • Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., 4-bromo vs. 4-chloro phenyl) and correlate with bioassay results. For example, 4-bromo derivatives show enhanced kinase inhibition due to halogen bonding .
  • Crystallographic Validation : Confirm conformational stability via SC-XRD to rule out polymorphism-induced variability .

Q. How can computational modeling complement experimental data in predicting the reactivity of thiazolopyrimidine derivatives?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrophilic/nucleophilic sites. For example, the C6 carboxylate group is a reactive site for further functionalization .
  • Docking Studies : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina, validated against experimental IC₅₀ values .

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